(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Description
(3S)-1-(3-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a β-carboline alkaloid derivative characterized by a tetrahydro-β-carboline core substituted with a 3-chlorophenyl group at the 1-position and a carboxylic acid moiety at the 3-position. Its stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, as chiral centers in β-carbolines often influence receptor binding and pharmacological activity . The compound’s CAS number is 42438-90-4, and it is also referred to as (S)-(-)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid .
The carboxylic acid group contributes to hydrogen-bonding interactions, which may modulate solubility and target specificity.
Properties
IUPAC Name |
(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-11-5-3-4-10(8-11)16-17-13(9-15(21-16)18(22)23)12-6-1-2-7-14(12)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)/t15-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOLFVCDUQJXAU-VYRBHSGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, followed by cyclization and reduction steps. The chlorophenyl group is introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-beta-carboline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential effects on neurotransmitter systems. Beta-carbolines are known to interact with serotonin and dopamine receptors, making them of interest in neuropharmacology.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Its structural similarity to other bioactive beta-carbolines suggests it may have applications in treating neurological disorders, infections, and cancers.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Mechanism of Action
The mechanism of action of (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk and Yield : Bulky substituents (e.g., trichloromethyl) reduce synthetic yields (32.6% vs. 90% for methyl) due to steric hindrance during cyclization .
- Electronic Effects: Electron-withdrawing groups (e.g., 3-Cl, 2-NO₂) increase lipophilicity but may reduce aqueous solubility. Conversely, electron-donating groups (e.g., 4-OMe) enhance stability .
- Stereochemical Influence : The (3S) configuration in the target compound contrasts with methyl ester derivatives (e.g., cis/trans isomers in ), where stereochemistry affects binding to receptors like serotonin transporters.
Biological Activity
(3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound belonging to the beta-carboline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Overview of Beta-Carbolines
Beta-carbolines are naturally occurring compounds that exhibit a wide range of biological activities including antitumor, antimicrobial, and neuroprotective effects. They are characterized by a tricyclic structure that allows for various substitutions at different positions, which can significantly influence their pharmacological properties. The compound in focus, this compound, is particularly noted for its antitumor activity.
Antitumor Activity
Recent studies have indicated that beta-carboline derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against colorectal cancer cell lines such as HCT-8. At concentrations ranging from 0.5 to 4 μM, it induced apoptosis in a dose-dependent manner .
-
Mechanism of Action : The apoptosis induced by this compound is associated with several key mechanisms:
- Mitochondrial Dysfunction : Treatment with the compound led to a loss of mitochondrial membrane potential and increased activation of caspase-3, caspase-8, and caspase-9 .
- Regulation of Apoptotic Proteins : There was an upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 .
- NF-κB Pathway Inhibition : The compound suppresses the NF-κB signaling pathway, which is known to inhibit apoptosis .
Case Studies
- Study on HCT-8 Cells :
- In Vitro Antitumor Activity :
Data Table
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-8 | 0.5–4 | Induces apoptosis via mitochondrial dysfunction and NF-κB inhibition |
| β-Carboline Derivative A | A549 | <1.00 | Cell cycle arrest and apoptosis through DNA intercalation |
| β-Carboline Derivative B | MG-63 | Not specified | Inhibition of Cyclin-A2-CDK2 interaction leading to S phase arrest |
Q & A
Q. What are the standard synthetic protocols for preparing (3S)-1-(3-chlorophenyl)-tetrahydro-β-carboline-3-carboxylic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a Pictet–Spengler reaction between a substituted tryptophan ester and 3-chlorobenzaldehyde under acidic conditions. Key steps include:
- Reaction Setup : Dissolving methyl tryptophan ester (10.76 g, 49.3 mmol) and 3-chlorobenzaldehyde in dichloromethane under nitrogen, followed by trifluoroacetic acid (TFA) addition at 0°C .
- Monitoring : Progress tracked via TLC (silica gel, CH₂Cl₂/MeOH 98:2) under UV light .
- Workup : Neutralization with ammonia, extraction with CH₂Cl₂, and drying over Na₂SO₄ .
- Purification : Column chromatography (70–200 μm silica gel) with CH₂Cl₂ to isolate cis/trans isomers, followed by CH₂Cl₂/MeOH (99.5:0.5) for trans-isomer elution .
Q. How do researchers characterize the stereochemistry and purity of β-carboline derivatives?
Methodological Answer:
- NMR Analysis : ¹H/¹³C NMR (300 MHz, CDCl₃/DMSO-d₆) identifies stereochemistry via coupling constants. For example, the (1S,3S)-isomer shows distinct doublets at δ 5.24 (CHPh) and δ 3.83 (OCH₃) .
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
- X-ray Crystallography : Confirms absolute configuration (e.g., Enraf-Nonius CAD-4 diffractometer) .
- Elemental Analysis : Validates purity (±0.4% deviation from theoretical C/H/N values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during β-carboline synthesis?
Methodological Answer: Contradictions often arise from solvent effects or isomerization. Strategies include:
- Solvent Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistent shifts .
- Variable Temperature NMR : Detects dynamic processes (e.g., rotamers) by analyzing signal splitting at 25°C vs. −40°C .
- Cross-Validation : Compare MS (e.g., m/z 340 [M⁺]) and IR (e.g., 1726 cm⁻¹ for ester C=O) with NMR data .
Q. What methodologies address challenges in isolating β-carboline stereoisomers?
Methodological Answer:
- Gradient Elution : Separate cis/trans isomers using silica gel columns with incremental methanol (0.5–2% in CH₂Cl₂) .
- Crystallization : Isolate pure isomers via slow evaporation (e.g., cis-isomer crystallizes at 221–224°C) .
- Chiral Resolving Agents : Use (-)-menthol chloroformate to form diastereomeric salts for resolution .
Q. How does the 3-chlorophenyl substituent influence β-carboline bioactivity in SAR studies?
Methodological Answer:
Q. What computational approaches predict β-carboline stability and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to assess tautomer stability (e.g., lactam vs. carboxylate forms) .
- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility (experimental: 1.377 g/cm³ in DMSO) .
- pKa Prediction : Use MarvinSketch (ChemAxon) to estimate acidic/basic sites (e.g., pKa 2.28 for the carboxylic acid group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
